Rapamycin

Overview

Description

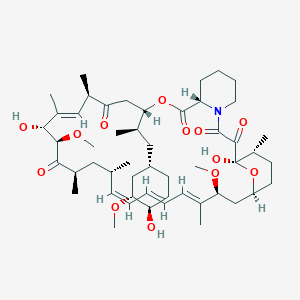

Rapamycin (sirolimus), a macrolide compound first isolated from Streptomyces hygroscopicus in 1972, is a multifaceted drug with broad-spectrum therapeutic applications . Initially recognized for its antifungal properties, it gained prominence as an immunosuppressant to prevent organ transplant rejection . Its mechanism of action centers on inhibition of the mechanistic target of this compound (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival via the mTORC1 and mTORC2 complexes .

This compound’s clinical utility extends to oncology (e.g., renal cell carcinoma), autoimmune diseases, and anti-aging research due to its ability to modulate cellular metabolism and stress responses . Preclinical studies highlight its neuroprotective effects in ischemic stroke models, where it improves cerebral blood flow and reduces infarct volume post-recanalization . Pharmacokinetic studies reveal significant inter-individual variability in bioavailability, with generic formulations demonstrating 3.5-fold higher potency than compounded versions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rapamycin is a complex natural product that is synthesized through a polyketide pathway. The core structure of this compound is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by polyketide synthase. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-polyketide synthase modification enzymes .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Various optimization strategies, including genetic manipulation of the producing strain and optimization of fermentation conditions, have been employed to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Rapamycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various this compound derivatives with modified biological activities. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

Oncology

Rapamycin has demonstrated significant anti-cancer properties through its ability to inhibit tumor growth and promote apoptosis in neoplastic cells. It has been tested in various cancer models including:

- Breast Cancer : Studies have shown that this compound can suppress tumor growth in HER-2/neu transgenic mice models .

- Lung Cancer : Clinical trials have indicated that this compound can enhance the efficacy of other chemotherapeutic agents .

Table 1: Summary of this compound's Oncological Applications

| Cancer Type | Model/Study Type | Key Findings |

|---|---|---|

| Breast Cancer | Transgenic Mice | Tumor suppression observed |

| Lung Cancer | Clinical Trials | Enhanced efficacy with combination therapy |

Organ Transplantation

This compound is widely used to prevent organ rejection in kidney transplant recipients. Its immunosuppressive properties help maintain graft viability while minimizing the risk of acute rejection episodes .

Table 2: this compound in Organ Transplantation

| Application | Outcome |

|---|---|

| Kidney Transplant | Reduced acute rejection rates |

| Cardiac Stents | Prevents restenosis |

Aging and Longevity

Recent studies have highlighted this compound's potential to extend lifespan and healthspan in various model organisms. Research indicates that short-term administration can lead to long-lasting benefits related to aging:

- Mice Studies : Lifespan extension has been confirmed through multiple independent studies .

- Human Trials : Ongoing clinical trials are assessing its effects on aging-related diseases and immune function in older adults .

Table 3: this compound's Impact on Aging

| Study Type | Subject Type | Key Findings |

|---|---|---|

| Animal Studies | Mice | Lifespan extension observed |

| Human Trials | Older Adults | Improved immune response noted |

Scleroderma Treatment

A notable case study involved a patient with resistant scleroderma who exhibited significant improvement after treatment with this compound. Following administration, the patient experienced reduced skin tightness and improved mobility . This suggests potential for this compound in treating fibrotic diseases.

Age-Related Diseases

Clinical trials have explored this compound's effects on age-related conditions such as rheumatoid arthritis and Parkinson's disease. In these studies, this compound showed promise in improving symptoms and overall quality of life for patients suffering from chronic conditions .

Safety and Side Effects

While this compound is generally well-tolerated, it is essential to monitor for potential side effects such as immunosuppression and metabolic dysregulation. Ongoing research aims to optimize dosing regimens to maximize therapeutic benefits while minimizing adverse effects .

Mechanism of Action

Rapamycin exerts its effects by inhibiting the mechanistic target of this compound (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. In target cells, this compound binds to the cytoplasmic receptor FK506-binding protein 12 (FKBP12) to form an immunosuppressive complex. This complex then interacts with the FKBP12-rapamycin-binding domain of mTOR, inhibiting its activity and affecting various cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues: Rapalogs

Rapamycin derivatives, termed rapalogs, are engineered to enhance specificity, solubility, or half-life. Key examples include:

Mechanistic Insights :

- Everolimus: Targets mTORC1 with reduced binding to FKBP12 compared to this compound, leading to fewer immunosuppressive side effects .

- Temsirolimus: A prodrug converted to this compound in vivo; its ester group enhances aqueous solubility for intravenous administration .

Pharmacokinetic and Bioavailability Profiles

A retrospective study (n=1,240) comparing generic and compounded this compound formulations found:

| Parameter | Generic this compound | Compounded this compound |

|---|---|---|

| Relative Bioavailability | 3.5x higher | 1x (reference) |

| Dose-Response Slope | Steep | Gradual |

| Inter-Individual Variability | High | High |

Compounded this compound’s gradual dose-response allows precise titration, advantageous in anti-aging regimens requiring low, individualized dosing .

Network-Based vs. Structural Similarity

Despite structural dissimilarity, this compound shares network-level effects with ascorbic acid (vitamin C), both modulating oxidative stress and mTOR pathways . Conversely, structurally similar compounds like FK506 (tacrolimus) exhibit divergent effects: FK506 inhibits calcineurin (immunosuppression) but lacks mTOR-mediated anti-cancer activity .

Emerging Analogues and Derivatives

- Rapafusyn: A synthetic compound combining this compound’s FKBP-binding domain with novel effector domains to target reperfusion injury pathways. Tested in 45,000 combinatorial variants, it shows promise in mitigating ischemia-related damage .

Clinical and Preclinical Efficacy Comparisons

Immunosuppression

- This compound vs. Tacrolimus : this compound’s mTOR inhibition reduces graft rejection without calcineurin inhibitor-induced nephrotoxicity. However, tacrolimus remains first-line due to this compound’s delayed wound healing and hyperlipidemia risks .

Oncology

- This compound vs. Everolimus: In breast cancer, everolimus (combined with exemestane) improves progression-free survival by 7.8 months vs.

Metabolic Effects

- This compound vs. Metformin : Both extend lifespan in model organisms, but this compound exacerbates hyperglycemia in diabetic Psammomys obesus by impairing β-cell adaptation, contrasting metformin’s glucose-lowering effects .

Biological Activity

Rapamycin, also known as sirolimus, is a macrolide compound originally discovered in a soil sample from Easter Island (Rapa Nui). It has garnered significant attention due to its potent biological activities, particularly as an inhibitor of the mammalian target of this compound (mTOR), a critical regulator of cell growth, proliferation, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound exerts its biological effects primarily through its interaction with the mTOR signaling pathway. The mTOR pathway is essential for various cellular processes, including:

- Cell Growth and Proliferation : mTOR regulates protein synthesis and cell cycle progression.

- Metabolism : It influences metabolic pathways such as glycolysis and lipid biosynthesis.

- Autophagy : mTOR plays a role in autophagic processes that are crucial for cellular homeostasis.

Binding Mechanism

This compound binds to FK506 binding protein 12 (FKBP12), forming a complex that inhibits the mTOR complex 1 (mTORC1). This interaction prevents the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), which are vital for protein synthesis and cell cycle progression from G1 to S phase .

Table: Key Targets and Effects of this compound

| Target | Effect | Biological Implications |

|---|---|---|

| mTORC1 | Inhibition of protein synthesis | Suppresses cell growth and proliferation |

| S6K1 | Decreased activation | Reduces translation of growth-related proteins |

| 4EBP1 | Increased binding to eIF4E | Inhibits cap-dependent translation |

| Autophagy | Induction | Promotes cellular recycling and stress response |

Immunosuppression

This compound is widely used as an immunosuppressant in organ transplantation. Its ability to inhibit interleukin-2 (IL-2) induced T cell proliferation makes it effective in preventing graft rejection. Clinical studies have shown that this compound is well-tolerated and has a lower risk of renal toxicity compared to other immunosuppressants like cyclosporine .

Cancer Therapy

Recent research has explored this compound's potential as an anticancer agent due to its role in inhibiting tumor growth. By targeting the mTOR pathway, this compound can disrupt cancer cell metabolism and proliferation. It has been particularly studied in various cancers, including breast cancer, renal cell carcinoma, and glioblastoma .

Longevity and Aging

Emerging evidence suggests that this compound may extend lifespan by mimicking caloric restriction effects through mTOR inhibition. Studies in model organisms have indicated that this compound can enhance longevity by modulating metabolic pathways associated with aging .

Case Study 1: Kidney Transplantation

In a clinical trial involving kidney transplant recipients, this compound was found to significantly reduce the incidence of acute rejection episodes compared to traditional therapies. Patients treated with this compound exhibited improved renal function over time without the adverse effects commonly associated with other immunosuppressants .

Case Study 2: Cancer Treatment

A study evaluated the efficacy of this compound in patients with advanced renal cell carcinoma. Patients receiving this compound demonstrated a marked reduction in tumor size and improved overall survival rates compared to those receiving standard chemotherapy regimens .

Recent Research Findings

Recent studies have focused on the specificity of this compound as an mTOR inhibitor. A notable investigation utilized gene-edited mice expressing a this compound-resistant form of mTOR. The results confirmed that this compound's effects are predominantly mediated through mTOR inhibition, with minimal off-target effects observed . This specificity reinforces its potential for therapeutic applications while minimizing side effects.

Q & A

Basic Research Questions

Q. How can researchers experimentally validate Rapamycin’s inhibition of mTORC1 in cellular models?

- Methodological Approach :

- Use in vitro kinase assays to measure mTORC1 activity by assessing phosphorylation of downstream targets like S6K1 (e.g., via Western blot) .

- Employ genetic knockdown/knockout models (e.g., siRNA for mTOR or Rictor) to confirm specificity of this compound’s effects .

- Quantify dose-response curves to determine IC50 values, ensuring reproducibility across cell lines (e.g., HEK293, MCF7) .

Q. What statistical methods are critical for analyzing this compound’s effects on lifespan in murine models?

- Key Considerations :

- Apply survival analysis (Kaplan-Meier curves with log-rank tests) to compare treated vs. control groups .

- Use Cox proportional hazards models to adjust for covariates like sex or genetic background .

- Report absolute lifespan extension (mean/median) and standard deviations, avoiding overreliance on p-values alone .

Q. How should researchers design a preclinical study to evaluate this compound’s cancer-preventive effects?

- Protocol Framework :

- Select genetically cancer-prone mouse models (e.g., PTEN+/− or carcinogen-induced models) .

- Administer this compound via oral gavage or diet, with dose optimization based on prior pharmacokinetic data .

- Include endpoints like tumor incidence, latency, and histopathological grading, validated by blinded reviewers .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro- vs. anti-aging effects in different tissues be resolved?

- Analytical Strategies :

- Conduct tissue-specific RNA-seq or proteomics to identify divergent mTOR pathway activation patterns .

- Use conditional knockout models (e.g., tissue-specific mTOR deletion) to isolate organ-specific effects .

- Perform meta-analyses of existing datasets to identify confounding variables (e.g., dosing regimens, sex differences) .

Q. What methodologies address this compound’s immunosuppressive effects in longevity studies?

- Experimental Design :

- Monitor immune biomarkers (e.g., CD4+/CD8+ ratios, cytokine profiles) in parallel with aging endpoints .

- Test intermittent dosing (e.g., "this compound pulses") to mitigate chronic immunosuppression .

- Compare outcomes in immunocompetent vs. immunodeficient models to disentangle direct vs. immune-mediated effects .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism in aging?

- Workflow Recommendations :

- Combine transcriptomics, metabolomics, and epigenetics (e.g., ATAC-seq) to map mTOR-driven pathways .

- Use machine learning (e.g., weighted gene co-expression networks) to identify hub genes or metabolites .

- Validate findings in orthogonal models (e.g., C. elegans or human organoids) .

Q. Data Interpretation & Reproducibility

Q. How should contradictory results between in vitro and in vivo this compound studies be addressed?

- Critical Steps :

- Reconcile discrepancies by testing identical doses and exposure times across models .

- Assess drug bioavailability differences (e.g., plasma vs. tissue concentrations via LC-MS) .

- Publish negative results and raw data to enhance transparency .

Q. What frameworks ensure ethical rigor in this compound trials involving human participants?

- Guidelines :

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design .

- Include explicit informed consent protocols detailing off-label use risks .

- Partner with independent ethics committees for ongoing oversight .

Q. Tables: Key Data Reporting Standards

Properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-HPLJOQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023582 | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index], Solid | |

| Record name | Sirolimus | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

183-185 | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether., In water = 9.9X10-5 mg/L at 25 °C /Estimated/, 1.73e-03 g/L | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15. In target cells, sirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex. FKBP12-sirolimus complex binds to and inhibits the activation of the mammalian target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, survival, mobility, and angiogenesis. mTOR regulates the downstream signalling pathways involved in cell survival, such as the phosphatidylinositol-3 kinase (PI3K)/Akt signalling pathway. Inhibition of mTOR leads to the suppression of cytokine-driven T-cell proliferation, thus the progression from the G1 to the S phase of the cell cycle is inhibited. Sirolimus also inhibits antibody production. _In vitro_, sirolimus and other mTOR inhibitors inhibit the production of certain growth factors that may affect angiogenesis, fibroblast proliferation, and vascular permeability. Lymphangioleiomyomatosis is a disorder that primarily affects the lungs. It is characterized by lung tissue infiltration, unregulated alveolar smooth muscle proliferation, and cystic destruction of parenchyma. Although infrequent, it occurs as a symptomatic pulmonary complication in tuberous sclerosis complex (TSC), which is an inherited disorder caused by mutations in TSC genes. Loss of functional TSC gene leads to the aberrant activation of the mTOR signalling pathway, resulting in cellular proliferation and release of lymphangiogenic growth factors. Sirolimus inhibits the activated mTOR pathway and proliferation of alveolar smooth muscle cell proliferation., Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase. | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline solid from ether | |

CAS No. |

53123-88-9 | |

| Record name | Rapamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53123-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sirolimus [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sirolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sirolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36ZG6FT64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sirolimus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183-185 °C | |

| Record name | SIROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.